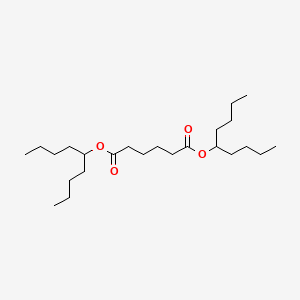

Bis(1-butylpentyl) adipate

Description

Bis(1-butylpentyl) adipate (BBPA, CAS 77916-77-9) is a branched ester of adipic acid, structurally characterized by two 1-butylpentyl groups attached to the adipate backbone. It is widely utilized as a plasticizer in polymeric membranes, particularly in analytical and sensor applications . BBPA’s high lipophilicity (logPoctanol/water = 13.5 ± 0.7) makes it compatible with ionophores in ion-selective electrodes (ISEs) and taste sensors, where low dielectric constant plasticizers are required to enhance selectivity and membrane stability . For instance, BBPA is integral to bitterness-sensing membranes for detecting pharmaceutical bitterants, often combined with phosphoric acid di-n-decyl ester (PADE) or tributyl o-acetylcitrate (TBAC) .

Properties

IUPAC Name |

dinonan-5-yl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-5-9-15-21(16-10-6-2)27-23(25)19-13-14-20-24(26)28-22(17-11-7-3)18-12-8-4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQKWLPFTKRXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)OC(=O)CCCCC(=O)OC(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999115 | |

| Record name | Dinonan-5-yl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77916-77-9 | |

| Record name | Bis(1-butylpentyl)adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77916-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-butylpentyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077916779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinonan-5-yl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-butylpentyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(1-butylpentyl) adipate can be synthesized through the esterification reaction of adipic acid with 1-butylpentanol. The reaction typically involves heating the adipic acid with 1-butylpentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where adipic acid and 1-butylpentanol are continuously fed into the reactor along with a catalyst. The reaction mixture is heated and maintained under controlled conditions to ensure the formation of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Bis(1-butylpentyl) adipate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the breakdown of the ester in the presence of water and a strong acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Major Products Formed:

Hydrolysis: The major products are adipic acid and 1-butylpentanol.

Transesterification: The major products are different esters depending on the alcohol used in the reaction.

Scientific Research Applications

Overview

Bis(1-butylpentyl) adipate (BBPA) is an organic compound with the molecular formula and a molecular weight of 398.62 g/mol. It is primarily recognized for its role as a plasticizer, enhancing the flexibility and durability of various polymers. This compound is synthesized through the esterification of adipic acid with 1-butylpentanol, typically using a strong acid catalyst under controlled conditions.

Plasticizer in Polymers

BBPA is extensively used as a plasticizer in the production of flexible polymers and resins. Its ability to intercalate between polymer chains reduces intermolecular forces, resulting in improved flexibility and reduced brittleness. This property is particularly beneficial in applications requiring durable and flexible materials, such as:

- PVC Products : Used in cables, flooring, and medical devices.

- Coatings : Enhances the performance of paints and varnishes.

Biological Studies

In biological research, BBPA has been employed to study cell membrane permeability and interactions with biological membranes. Its compatibility with biological systems makes it a suitable candidate for:

- Drug Delivery Systems : Investigated for its potential to enhance drug solubility and bioavailability.

- Membrane Sensors : Utilized in constructing lead-selective membrane electrodes, showcasing its role as a solvent mediator.

Environmental Applications

Research is ongoing to develop analytical methods for detecting BBPA in environmental samples. Techniques such as chromatography and mass spectrometry are being evaluated for their effectiveness in quantifying this compound in various matrices, highlighting its relevance in environmental monitoring.

Case Studies

Several case studies illustrate BBPA's applications:

-

Plasticization of PVC :

A study demonstrated that incorporating BBPA into PVC formulations significantly improved flexibility and processability without compromising mechanical properties. The findings suggested that BBPA could replace more hazardous plasticizers without loss of performance . -

Drug Delivery Systems :

Research investigating BBPA's role in drug delivery systems revealed that it could enhance the solubility of poorly soluble drugs, thus improving their therapeutic efficacy. The study emphasized BBPA's biocompatibility, making it an attractive option for pharmaceutical applications . -

Environmental Monitoring :

Analytical methods developed for detecting BBPA in environmental samples showcased the compound's persistence and potential ecological impact. The study highlighted the need for sensitive detection methods to monitor BBPA levels in various ecosystems .

Mechanism of Action

The mechanism by which bis(1-butylpentyl) adipate exerts its effects involves its interaction with polymer chains, leading to increased flexibility and reduced brittleness. The compound intercalates between polymer chains, reducing intermolecular forces and increasing the mobility of the chains.

Molecular Targets and Pathways Involved:

Polymer Chains: The primary target is the polymer matrix, where this compound acts as a plasticizer.

Intermolecular Forces: The compound reduces intermolecular forces, leading to increased flexibility.

Comparison with Similar Compounds

Comparison with Similar Adipate Plasticizers

Di(2-ethylhexyl) Adipate (DEHA, CAS 103-23-1)

DEHA, also known as dioctyl adipate (DOA), is a linear adipate ester commonly used in industrial PVC composites due to its cost-effectiveness and moderate rheological properties.

BBPA exhibits superior compatibility with highly lipophilic ionophores (e.g., NH4<sup>+</sup>-selective crown ethers), enabling membranes to achieve logKPOT(NH4<sup>+</sup>/K<sup>+</sup>) = -1.0, outperforming DEHA in cation discrimination . DEHA, however, remains prevalent in bulk PVC products (e.g., medical tubing) due to its balanced cost-performance ratio .

Dibutyl Adipate (DBA, CAS 105-99-7)

DBA, a smaller adipate ester with shorter alkyl chains, is less lipophilic (logP ~5.0) and primarily used in niche applications like cosmetics.

DBA’s lower molecular weight reduces plasticizing efficiency in PVC membranes, making BBPA preferable for sensor durability .

Butyl Butoxyethyl Adipate and Decyl Butoxyethyl Adipate

These adipates feature ether-linked side chains, enhancing flexibility in PVC composites.

| Property | BBPA | Butyl Butoxyethyl Adipate | Reference |

|---|---|---|---|

| Fluidity (170–190°C) | Comparable | Slightly higher than DOA | |

| Thermal Stability | High | Moderate |

While butoxyethyl adipates improve melt fluidity in PVC, BBPA’s branched structure provides better membrane integrity for sensors .

Tributyl o-Acetylcitrate (TBAC)

TBAC, a citrate ester, is often combined with BBPA in bitterness sensors.

| Property | BBPA | TBAC | Reference |

|---|---|---|---|

| Dielectric Constant | Low | Moderate | |

| Selectivity | Enhances cation discrimination | General plasticizer |

BBPA’s low dielectric constant minimizes ion-pair formation, critical for accurate potentiometric sensing, whereas TBAC serves as a co-plasticizer without ion-selectivity benefits .

Performance in Advanced Sensor Technologies

BBPA is critical in multi-sensor arrays (e.g., electronic tongues), where its compatibility with gold nanoparticles and polymers like PVC enables precise detection of analytes in complex matrices . In contrast, DEHA and DOS (bis(2-ethylhexyl) sebacate) are interchangeable with BBPA in sodium ionophore membranes (e.g., ETH 469), though BBPA’s branching may reduce crystallization risks .

Biological Activity

Bis(1-butylpentyl) adipate (BBPA) is a synthetic ester with the molecular formula and a molecular weight of 398.62 g/mol. It is primarily utilized in the chemical industry as a plasticizer and has shown potential in various biological applications, particularly in drug formulation and sensor development. This article explores the biological activity of BBPA, including its mechanisms of action, safety profiles, and applications based on recent research findings.

BBPA acts as a plasticizer by embedding itself between polymer chains, which increases the free volume and lowers the glass transition temperature of materials. This results in enhanced flexibility and durability, making it suitable for various applications in both industrial and biomedical fields .

1. Drug Formulation

BBPA has been investigated for its ability to mask the bitterness of pharmaceutical compounds, which is crucial for improving patient adherence, especially in pediatric populations. Studies have demonstrated that BBPA can effectively suppress the bitterness of drugs like quinine hydrochloride, making it a valuable ingredient in taste-masked formulations .

2. Sensor Development

BBPA is employed in the development of lipid-based membrane sensors. These sensors utilize BBPA as a plasticizer to enhance their sensitivity and selectivity towards drug bitterness. Research has shown that sensors incorporating BBPA can accurately evaluate the bitterness of various drug formulations, thereby aiding pharmaceutical quality control .

Safety and Toxicity

Toxicological studies have assessed the safety profile of BBPA. In a 13-week study involving rats, no significant adverse effects were observed at dietary concentrations up to 2.5%, with a No Observed Adverse Effect Level (NOAEL) determined at approximately 274 mg/kg/day . Additionally, studies indicate that BBPA does not exhibit genotoxic properties, as shown in Ames assays and mouse lymphoma assays .

Case Study 1: Bitterness Masking

A study focused on the effectiveness of BBPA in masking bitterness found that formulations containing BBPA significantly reduced the perceived bitterness of quinine hydrochloride compared to control formulations without BBPA. The results indicated a strong correlation between BBPA concentration and bitterness suppression, highlighting its potential utility in pharmaceutical formulations aimed at improving palatability .

Case Study 2: Sensor Performance

In another investigation into sensor technology, researchers developed a bitterness-sensing membrane using BBPA. The membrane demonstrated improved durability and sensitivity over time, indicating that BBPA enhances the operational lifespan and reliability of such sensors in detecting bitter compounds .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C24H46O4 |

| Molecular Weight | 398.62 g/mol |

| Density | 0.910 g/mL |

| NOAEL | ~274 mg/kg/day |

| Applications | Drug formulation, sensor development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.